4'-Galactooligosaccharide
Übersicht
Beschreibung
Galactooligosaccharides (GOS) are non-digestible oligosaccharides that beneficially affect the host by stimulating the growth and/or activity of beneficial bacteria in the colon . They are produced through the enzymatic conversion of lactose, a component of bovine milk . The composition of the GOS fraction varies in chain length and type of linkage between the monomer units .
Synthesis Analysis
GOS are synthesized from lactose through a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases . The yield, style, and type of GOS produced depend on several factors, including enzyme source, enzyme dosage, lactose concentration, and origins of the lactose . Despite being an established technology, GOS production still faces challenges, particularly the low yields attainable that rarely exceed 40%, corresponding to lactose conversions around 60% .
Molecular Structure Analysis
GOS generally comprise a chain of galactose units that arise through consecutive transgalactosylation reactions, with a terminal glucose unit . The degree of polymerization of GOS can vary quite markedly, ranging from 2 to 8 monomeric units .
Chemical Reactions Analysis
The synthesis of GOS involves the enzymatic conversion of lactose by transgalactosylation using β-galactosidases . This process results in a chain of galactose units through consecutive transgalactosylation reactions, with a terminal glucose unit .
Physical And Chemical Properties Analysis
GOS are galactose-containing oligosaccharides whose chemical structures vary by chain length, branching, and glycosyl linkages . They are soluble, have a low viscosity, good pH and temperature stability, and a pleasant texture with a sweet flavor .
Wissenschaftliche Forschungsanwendungen
Regulation of Gut Microbiota
GOS is an indigestible food component that can pass through the upper gastrointestinal tract relatively intact and ferment in the colon to produce short-chain fatty acids (SCFAs) that further regulate the body’s intestinal flora . GOS performed well compared to other oligosaccharides in regulating gut microbiota .
Body Immunity Enhancement
GOS has been found to have a positive impact on body immunity. It is increasingly recognized as a useful food tool for regulating the balance of colonic microbiota-human health .
Food Functionality
GOS has been found to have a significant impact on food functionality. It is increasingly being used in the food industry due to its beneficial effects .
Treatment of Ulcerative Colitis (UC)
Research has shown that GOS has a positive effect on ulcerative colitis (UC), a type of inflammatory bowel disease that causes long-lasting inflammation and ulcers in your digestive tract .
Relief of Constipation Symptoms
A clinical trial study demonstrated that women with constipation who took GOS for 3 weeks significantly relieved constipation symptoms .
Stimulation of Beneficial Bacteria Growth
Research shows that the addition of GOS to a high-fat diet can effectively stimulate the growth of Bifidobacteria . Most Bifidobacteria can produce lactic acid, which can acidify the intestinal environment, limit the growth of pathogenic bacteria, and improve the mucosal barrier function .
Reduction of Branched Short-Chain Fatty Acids, Ammonium, and pH
GOS reduces branched short-chain fatty acids, ammonium, and pH in a short-term colonic fermentation model . This in vitro model demonstrated the prebiotic potential of GOS as supplementation resulted in increased beneficial bacteria, SCFA, and lactic acid and decreased branched SCFA, pH, and ammonium .
Increase in Beneficial Bacteria
GOS significantly increased the relative abundance of Bifidobacterium longum and significantly increased the absolute abundance of Bifidobacteriaceae, Lactobacillaceae, Bifidobacterium adolescentis, and Bifidobacterium ruminantium .
Wirkmechanismus
Target of Action
The primary targets of Galactooligosaccharides (GOS) are the beneficial bacteria in the human gut, particularly Bifidobacteria . These bacteria play a crucial role in maintaining gut health by inhibiting the growth of harmful bacteria, promoting nutrient absorption, and supporting the immune system .
Mode of Action
GOS is an indigestible food component that can pass through the upper gastrointestinal tract relatively intact . It interacts with its targets (gut bacteria) by serving as a substrate for these bacteria . The fermentation of GOS in the colon produces short-chain fatty acids (SCFAs) that further regulate the body’s intestinal flora . This interaction results in changes such as the regulation of gut microbiota and enhancement of body immunity .
Biochemical Pathways
GOS affects several biochemical pathways. It increases the abundance of β-galactosidases, enzymes that break down lactose and other galactosides . This leads to the production of SCFAs, which have various downstream effects, including providing energy to colon cells and reducing the pH of the colon, which inhibits the growth of pathogenic bacteria . GOS also influences the NF-κB pathway, improving intestinal barrier function .
Pharmacokinetics
Instead, it reaches the colon relatively intact where it is fermented by gut bacteria . This unique pharmacokinetic property allows GOS to exert its effects directly in the colon, enhancing its bioavailability at the site of action.
Result of Action
The fermentation of GOS results in several beneficial effects. It promotes the proliferation of beneficial bacteria like Bifidobacteria , reduces age-associated increased intestinal permeability, and increases the expression of tight junction proteins . GOS also has anti-inflammatory effects, reducing the expression of pro-inflammatory mediators .
Action Environment
The action of GOS is influenced by various environmental factors within the gut. The presence of other nutrients, the pH of the colon, and the existing gut microbiota composition can all impact the efficacy of GOS . Furthermore, GOS’s stability and action can be affected by the individual’s diet and overall health status .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWSYJTUUKTEA-DSOVBJLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276547 | |
Record name | 4'-Galactooligosaccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6587-31-1 | |
Record name | 4′-Galactosyllactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6587-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Galactooligosaccharide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-GALACTOSYLLACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CW1B3F6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How do galactooligosaccharides interact with the gut microbiota?
A1: Galactooligosaccharides reach the colon undigested, serving as a substrate for beneficial bacteria, primarily bifidobacteria and lactobacilli [, , , ]. This selective fermentation leads to their growth and activity.
Q2: What are the downstream effects of galactooligosaccharides fermentation in the gut?
A2: Fermentation of galactooligosaccharides produces short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate []. These SCFAs contribute to various health benefits, including:* Lowering intestinal pH: Inhibiting the growth of pathogenic bacteria [, ].* Serving as energy source: For colonocytes, promoting gut health [].* Modulating immune response: Influencing both local and systemic immunity [, ].
Q3: What is the basic chemical structure of galactooligosaccharides?
A4: Galactooligosaccharides comprise galactose units linked by β-glycosidic bonds. They can have varying degrees of polymerization (DP), typically ranging from 2 to 8 units [, ]. The type and linkage of these units influence their fermentation properties.
Q4: What are the main structural differences between various galactooligosaccharides?
A5: Galactooligosaccharides exhibit diverse structures depending on the β-galactosidase enzyme used for their synthesis. Differences include:* Types of linkages: β-(1→4), β-(1→6), β-(1→3), and β-(1↔1) linkages are common [].* Degree of polymerization: GOS mixtures contain oligosaccharides with different numbers of galactose units [, ].* Presence of side chains: Some galactooligosaccharides, like those derived from radish arabinogalactan-protein, can have arabinose and glucuronic acid side chains [].
Q5: Can galactooligosaccharides be incorporated into food products?
A7: Yes, galactooligosaccharides are increasingly incorporated into various food products, including:* Infant formula: To mimic the prebiotic effects of human milk oligosaccharides [, ].* Dairy products: Yogurt and cheese, enhancing their nutritional profile [, ].* Baked goods: Bread and rice cakes, potentially improving texture and delaying staling [, ].* Chocolate: Enhancing the prebiotic value without compromising product quality [].
Q6: What is the role of β-galactosidase in galactooligosaccharides production?
A8: β-galactosidase enzymes catalyze both the hydrolysis of lactose and the transgalactosylation reaction, leading to galactooligosaccharides synthesis [, ]. Different sources of β-galactosidase (e.g., Aspergillus oryzae, Kluyveromyces lactis, Bifidobacterium bifidum) influence the structure and yield of the resulting GOS [, , ].
Q7: How can the yield of specific galactooligosaccharides be optimized during production?
A9: Factors influencing galactooligosaccharides yield and structure include:* Enzyme source and concentration: Different β-galactosidases exhibit varying transgalactosylation activities and produce different GOS profiles [, , , ].* Lactose concentration: Higher initial lactose concentrations can lead to increased GOS yields [].* Reaction conditions: Temperature, pH, and reaction time impact enzyme activity and product formation [, ].* Presence of acceptors: Adding glucose or other acceptors during transgalactosylation can direct GOS synthesis towards specific structures [, ].
Q8: Is there research on computational modeling of galactooligosaccharides and their interactions?
A8: While the provided research focuses on experimental approaches, computational studies could provide valuable insights into GOS structure-function relationships, fermentation by specific bacteria, and potential interactions with the human gut.
Q9: How does the structure of galactooligosaccharides affect their prebiotic properties?
A11: The type and linkage of glycosidic bonds in GOS influence their fermentability by specific bacteria. For example: * β-(1→6) linkages are preferentially utilized by bifidobacteria [].* GOS with higher DP might be less readily fermented than those with lower DP [].* Side chains, like arabinose, in GOS can affect their degradation by bacterial enzymes [].
Q10: How can the stability of galactooligosaccharides be improved for food applications?
A12: Strategies for improving GOS stability include:* Encapsulation: Encapsulating GOS in protective matrices (e.g., proteins, polysaccharides) can shield them from harsh processing conditions [].* Controlled processing parameters: Optimizing temperature, pH, and processing time during food production can minimize GOS degradation [, ].
Q11: How are galactooligosaccharides absorbed and metabolized in the body?
A14: Galactooligosaccharides resist digestion in the upper gastrointestinal tract and reach the colon intact [, ]. They are then fermented by colonic bacteria, primarily bifidobacteria and lactobacilli, into SCFAs and gases [].
Q12: What in vitro and in vivo studies support the prebiotic effects of galactooligosaccharides?
A15: Numerous studies demonstrate the prebiotic potential of GOS:* In vitro fermentation studies: Demonstrate selective utilization of GOS by bifidobacteria and lactobacilli, leading to increased bacterial populations and SCFA production [, ].* Animal studies: Show that dietary GOS can improve gut microbiota composition, reduce intestinal inflammation, and enhance mineral absorption in rats [, , , ].* Human intervention studies: Indicate that GOS supplementation can increase fecal bifidobacteria, modulate immune markers, and potentially improve markers of metabolic syndrome in overweight adults [, , , , ].
Q13: Can galactooligosaccharides be used to manage specific health conditions?
A16: While research shows promising results, further investigations are needed to confirm the therapeutic potential of GOS for conditions like:* Inflammatory bowel disease (IBD): GOS may modulate gut microbiota and immune response, potentially alleviating IBD symptoms [, ].* Metabolic syndrome: GOS supplementation may improve blood lipid profiles and insulin sensitivity in overweight individuals [].* Allergies: Early life exposure to GOS may influence the development of the immune system and potentially reduce allergy risk [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.